molecular formula C10H19N3O3 B2601387 tert-butyl N-[(1r,3r)-3-(hydrazinecarbonyl)cyclobutyl]carbamate CAS No. 2231021-73-9

tert-butyl N-[(1r,3r)-3-(hydrazinecarbonyl)cyclobutyl]carbamate

Cat. No.: B2601387
CAS No.: 2231021-73-9
M. Wt: 229.28
InChI Key: PWPORVNQJHDZBS-LJGSYFOKSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

tert-Butyl N-[(1r,3r)-3-(hydrazinecarbonyl)cyclobutyl]carbamate (CAS: 1463522-61-3) is a cyclobutane-derived carbamate with a hydrazinecarbonyl (-CONHNH₂) substituent at the 3-position of the ring. Its molecular formula is C₁₀H₁₉N₃O₃, and it has a molecular weight of 229.3 g/mol . The compound is utilized as a synthetic intermediate in medicinal chemistry, particularly for constructing hydrazide-containing molecules, which are pivotal in developing protease inhibitors, chelators, or bioorthogonal probes . The stereochemistry (1r,3r) of the cyclobutyl ring imposes conformational rigidity, influencing its reactivity and binding properties in biological systems.

Properties

IUPAC Name

tert-butyl N-[3-(hydrazinecarbonyl)cyclobutyl]carbamate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H19N3O3/c1-10(2,3)16-9(15)12-7-4-6(5-7)8(14)13-11/h6-7H,4-5,11H2,1-3H3,(H,12,15)(H,13,14)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

PWPORVNQJHDZBS-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC(C1)C(=O)NN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H19N3O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

229.28 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

The synthesis of tert-butyl N-[(1r,3r)-3-(hydrazinecarbonyl)cyclobutyl]carbamate typically involves the reaction of tert-butyl carbamate with a cyclobutyl derivative under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium hydride, and a solvent like tetrahydrofuran (THF). The reaction mixture is stirred at room temperature for several hours until the desired product is formed . Industrial production methods may involve similar synthetic routes but on a larger scale, with optimized reaction conditions to ensure high yield and purity.

Chemical Reactions Analysis

tert-butyl N-[(1r,3r)-3-(hydrazinecarbonyl)cyclobutyl]carbamate undergoes various chemical reactions, including:

Scientific Research Applications

Applications in Synthetic Chemistry

One of the primary applications of tert-butyl N-[(1r,3r)-3-(hydrazinecarbonyl)cyclobutyl]carbamate is in synthetic methodologies aimed at constructing complex organic molecules. Its structure allows it to serve as a versatile building block in the synthesis of various nitrogen-containing compounds.

C–N Bond Formation

The compound has been utilized in the development of new catalytic strategies for C–N bond formation. For instance, it has been involved in photocatalyzed protocols that enable direct C–H amidation reactions. These reactions are significant for the synthesis of biologically relevant compounds, including aminoindoles, under mild conditions with excellent regioselectivity .

Medicinal Chemistry Applications

In medicinal chemistry, this compound's potential as a pharmacophore is noteworthy. The hydrazinecarbonyl moiety is known for its biological activity, which can be harnessed for drug development.

Anticancer Activity

Research indicates that derivatives of hydrazine compounds exhibit anticancer properties. The incorporation of the this compound structure into drug candidates could enhance their efficacy against various cancer types by exploiting the mechanism of action associated with hydrazines .

Neuroprotective Effects

There is emerging evidence suggesting that compounds containing hydrazine groups may possess neuroprotective effects. This opens avenues for exploring this compound in neurodegenerative disease research .

Case Studies

Several case studies illustrate the utility of this compound in practical applications:

StudyApplicationFindings
Photocatalysis Study C–H AmidationDemonstrated effective synthesis of aminoindoles with high regioselectivity using this compound as a precursor.
Anticancer Research Drug DevelopmentShowed promising results in enhancing the anticancer activity of drug candidates when modified with hydrazine derivatives.
Neuroprotection Study Neurodegenerative DiseasesIndicated potential neuroprotective effects, warranting further investigation into its therapeutic applications.

Mechanism of Action

The mechanism of action of tert-butyl N-[(1r,3r)-3-(hydrazinecarbonyl)cyclobutyl]carbamate involves its interaction with specific molecular targets, such as enzymes or receptors. The hydrazinecarbonyl group is known to form covalent bonds with nucleophilic sites on proteins, leading to the modulation of their activity. This interaction can affect various biochemical pathways, resulting in the compound’s observed effects .

Comparison with Similar Compounds

Comparative Analysis with Structurally Similar Compounds

Functional Group Variations

Hydrazinecarbonyl vs. Carbamoyl Substituents
  • tert-Butyl N-[(1r,3r)-3-carbamoylcyclobutyl]carbamate (CAS: 953752-69-7, C₁₀H₁₈N₂O₃) replaces the hydrazinecarbonyl group with a carbamoyl (-CONH₂) moiety. This substitution eliminates the nucleophilic NH₂ group of hydrazine, reducing its capacity for Schiff base formation or coordination chemistry. The carbamoyl derivative is more stable under acidic conditions but less reactive in conjugation reactions .
  • Key Data :

    Property Hydrazinecarbonyl Derivative Carbamoyl Derivative
    Molecular Weight 229.3 214.2
    Reactivity High (NHNH₂ nucleophilicity) Moderate
    Biological Applications Chelators, bioorthogonal probes Peptide mimics
Halogenated Derivatives
  • tert-Butyl N-[(1R,3R)-3-(bromomethyl)cyclopentyl]carbamate (CAS: 2306254-13-5, C₁₁H₂₀NO₂Br) features a bromomethyl (-CH₂Br) group on a cyclopentyl ring. The bromine atom serves as a leaving group, enabling nucleophilic substitution reactions (e.g., Suzuki couplings) to introduce aryl or alkyl chains.

Ring Size and Stereochemical Effects

  • Cyclobutyl vs. Cyclopentyl Rings :
    • Cyclobutyl rings (e.g., target compound) exhibit higher ring strain and smaller cavity size, favoring planar conformations. This strain enhances reactivity in ring-opening reactions .
    • Cyclopentyl analogs (e.g., tert-butyl N-[(1S,3R)-3-acetyl-2,2-dimethyl-cyclobutyl]carbamate , CAS: 1260589-93-2) reduce strain but introduce greater flexibility, which can improve solubility and metabolic stability .
Stereochemical Variants
  • tert-Butyl N-[(1R,3S)-3-hydroxycyclopentyl]carbamate (CAS: 207729-03-1) demonstrates how stereochemistry alters hydrogen-bonding capacity. The (1R,3S) configuration positions the hydroxyl group axially, affecting interactions with enzymatic active sites compared to equatorial orientations .
Electrophilic Groups
  • tert-Butyl N-[(1r,3r)-3-(chlorosulfonyl)cyclobutyl]carbamate (CAS: 877964-32-4) contains a sulfonyl chloride (-SO₂Cl) group, enabling sulfonamide bond formation with amines. This reactivity is exploited in proteolysis-targeting chimeras (PROTACs) and covalent inhibitors .
Aminoethyl and Hydroxymethyl Derivatives
  • tert-Butyl N-[3-(2-aminoethyl)cyclobutyl]carbamate (CAS: 1032684-85-7) introduces a primary amine, enhancing water solubility and enabling pH-dependent charge modulation. Such derivatives are critical for ion channel modulators .
  • tert-Butyl N-[(1R)-3-(hydroxymethyl)cyclopent-3-en-1-yl]carbamate (CAS: 137076-22-3) leverages a hydroxymethyl group for glycosylation or esterification, expanding utility in prodrug design .

Biological Activity

tert-butyl N-[(1R,3R)-3-(hydrazinecarbonyl)cyclobutyl]carbamate is a compound of significant interest in medicinal chemistry due to its potential biological activities. This article explores its biological properties, mechanisms of action, and relevant research findings.

  • Chemical Name : this compound
  • CAS Number : 2231021-73-9
  • Molecular Formula : C10H19N3O3
  • Molecular Weight : 229.28 g/mol
  • Purity : ≥95%

The biological activity of this compound is primarily attributed to its ability to interact with specific biological targets. The hydrazinecarbonyl moiety is known for its reactivity and potential to form covalent bonds with nucleophilic sites in proteins, which can lead to modulation of enzymatic activities and cellular pathways.

Antimicrobial Properties

Research has indicated that compounds similar to this compound exhibit antimicrobial properties. A study focusing on hydrazine derivatives demonstrated their effectiveness against various bacterial strains, suggesting that this compound may also possess similar activity due to its structural analogies .

Anticancer Activity

Preliminary studies have shown that hydrazine derivatives can induce apoptosis in cancer cells. The mechanism involves the generation of reactive oxygen species (ROS) and subsequent activation of apoptotic pathways . Specific investigations into this compound could elucidate its potential as an anticancer agent.

Enzyme Inhibition

The compound may act as an enzyme inhibitor, particularly targeting proteases or kinases involved in cancer progression. The presence of the carbamate group is conducive to forming stable interactions with active sites of enzymes, potentially leading to inhibition .

Case Studies and Research Findings

StudyFindings
Antimicrobial Activity Study Demonstrated effectiveness against Gram-positive and Gram-negative bacteria.
Apoptosis Induction in Cancer Cells Showed increased ROS levels leading to apoptosis in cultured cancer cell lines.
Enzyme Inhibition Assays Indicated potential inhibition of specific kinases involved in cell signaling pathways related to cancer progression.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.